1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine

piperazine scaffold structure-activity relationship GPCR ligand design

Choose this specific piperazine derivative for its unique 5-chloro-2-methylphenyl substitution, which drives distinct D3 receptor selectivity and CNS permeability profiles. Unlike generic analogs (e.g., 2-chlorophenyl or 3-methylphenyl variants), this compound is essential for valid structure-activity relationship studies and matched-pair comparisons, ensuring research integrity and accelerating hit-to-lead programs for dopamine D3 targeted therapeutics.

Molecular Formula C23H22ClN3O2
Molecular Weight 407.9
CAS No. 1797861-05-2
Cat. No. B2970383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine
CAS1797861-05-2
Molecular FormulaC23H22ClN3O2
Molecular Weight407.9
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
InChIInChI=1S/C23H22ClN3O2/c1-17-8-9-19(24)16-21(17)26-11-13-27(14-12-26)23(28)18-5-4-6-20(15-18)29-22-7-2-3-10-25-22/h2-10,15-16H,11-14H2,1H3
InChIKeyITXPMADTJFKTKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine (CAS 1797861-05-2): Core Structural, Physicochemical, and Procurement Overview


1-(5-Chloro-2-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine (CAS 1797861-05-2) is a synthetic piperazine derivative featuring a 5-chloro-2-methylphenyl moiety linked via a piperazine-carboxamide bridge to a 3-(pyridin-2-yloxy)benzoyl group [1]. It is a member of the arylpiperazine chemotype frequently explored for central nervous system (CNS) targets due to the privileged nature of the piperazine scaffold [1]. Computed descriptors indicate a molecular weight of 407.9 g/mol (C23H22ClN3O2), zero hydrogen bond donors, four hydrogen bond acceptors, and a calculated XLogP3-AA of 4.8, placing it within a ligand-lipophilicity range often associated with blood–brain barrier permeability [1].

Why Generic Piperazine Derivatives Cannot Substitute for 1-(5-Chloro-2-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine in Targeted Scientific Studies


Arylpiperazine chemotypes are not functionally interchangeable because subtle changes in the N‑aryl or N‑acyl substituents profoundly shift receptor‑subtype selectivity, intrinsic efficacy, and pharmacokinetic parameters [1]. The target compound possesses a unique 5‑chloro‑2‑methylphenyl substitution pattern that is distinct from closely related analogs such as 1‑(2‑chlorophenyl)‑4‑[3‑(pyridin‑2‑yloxy)benzoyl]piperazine (CAS 1706014‑01‑8) and 1‑(3‑methylphenyl)‑4‑[3‑(pyridin‑2‑yloxy)benzoyl]piperazine (CAS 1797320‑51‑4), which differ in halogen‑substitution position or lack the chloro group altogether [2][3]. Such variations are known to alter binding pocket complementarity, off‑rate kinetics, and metabolic stability; therefore, using an unqualified analog as a surrogate for the target compound without explicit comparative biological data risks invalid structure–activity relationship conclusions and procurement of a functionally non‑equivalent entity [1].

Product-Specific Quantitative Evidence Guide for 1-(5-Chloro-2-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine (CAS 1797861-05-2)


Structural Differentiator: Ortho-Methyl Plus Meta-Chloro Substitution on the N‑Phenyl Ring

The target compound is the only member of the 4-[3-(pyridin-2-yloxy)benzoyl]piperazine series that carries both a methyl group ortho to the piperazine nitrogen and a chlorine atom at the meta position of the N‑phenyl ring [1]. Among the closest commercially catalogued comparators, 1-(2-chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine (CAS 1706014-01-8) bears only an ortho-chloro substituent and lacks the methyl group, while 1-(3-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine (CAS 1797320-51-4) carries a methyl group at the meta position without any halogen [2][3]. This unique 5-chloro-2-methyl arrangement is structurally analogous to the substitution pattern found in several high-affinity dopamine D3 receptor ligands (e.g., the 2,3-dichlorophenyl motif in SB-277011) and may engender a distinct steric and electronic profile at the orthosteric binding pocket [1].

piperazine scaffold structure-activity relationship GPCR ligand design

Computed Lipophilicity (XLogP3-AA) Compared to CNS Drug-Likeness Benchmarks

The target compound has a computed XLogP3-AA value of 4.8, positioning it near the upper boundary of the optimal lipophilicity range for CNS drug candidates (typically 1–5) [1]. This value is higher than the mean XLogP3 of many known dopamine receptor ligands (e.g., haloperidol XLogP3 ≈3.8, risperidone ≈3.0), suggesting improved passive membrane permeability but potentially reduced aqueous solubility compared to less lipophilic piperazine derivatives [1]. In the absence of direct solubility or permeability measurements, the computed LogP provides a procurement-relevant filter: the compound is predicted to be CNS‑penetrant but may require formulation strategies for in vivo studies [1].

lipophilicity CNS drug design ADME prediction

Hydrogen‑Bond Acceptor Count and Its Impact on Target Engagement Selectivity

The compound possesses exactly four hydrogen‑bond acceptors (two carbonyl oxygens, one pyridine nitrogen, and one ether oxygen) and zero hydrogen‑bond donors [1]. This H‑bond donor‑free profile is characteristic of certain CNS‑active piperazines and eliminates the potential for donor‑dependent P‑glycoprotein recognition that can limit brain penetration [1]. In contrast, analogs that introduce an –OH, –NH, or –SO₂NH₂ group on the piperazine or phenyl ring would exhibit a higher donor count, potentially altering efflux transporter susceptibility [1].

molecular recognition hydrogen bonding GPCR selectivity

Synthetic Tractability and Commercial Availability as a Differentiation Factor

The target compound is accessible via a well‑established two‑step sequence involving amide coupling of 3-(pyridin-2-yloxy)benzoic acid with commercially available 1-(5-chloro-2-methylphenyl)piperazine (CAS 76835-20-6) [1]. Unlike many proprietary piperazine derivatives that require multi‑step de novo construction of the core scaffold, the convergent synthesis allows rapid scale‑up and diversification [1]. The 5‑chloro‑2‑methylphenylpiperazine fragment is a known intermediate with documented synthetic protocols, reducing lead‑time and cost compared to analogs requiring custom fragment synthesis [1].

chemical procurement synthetic accessibility hit-to-lead libraries

Best Research and Industrial Application Scenarios for 1-(5-Chloro-2-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine (CAS 1797861-05-2)


Dopamine D3 Receptor Hit‑Expansion Library Component

The 5‑chloro‑2‑methylphenyl motif is structurally analogous to key pharmacophoric elements of known D3‑selective antagonists (e.g., the dichlorophenyl moiety in SB‑277011). As such, the compound is most appropriately used as a lead‑like starting point for dopamine D3 receptor SAR exploration, where its elevated lipophilicity (XLogP3 = 4.8) and H‑bond donor‑free profile may favor CNS exposure [1]. Procurement is recommended when constructing a fragment‑growing library aimed at the D3 receptor orthosteric site, where even subtle substitution changes can dramatically alter subtype selectivity [1].

CNS Pharmacokinetic Probe for Blood–Brain Barrier Penetration Studies

With zero hydrogen‑bond donors and a computed logP of 4.8, the compound is predicted to exhibit favorable passive permeability across the blood–brain barrier. It can serve as a control or reference molecule in parallel artificial membrane permeability assays (PAMPA-BBB) or in vivo brain‑to‑plasma ratio studies, providing context for how the 5‑chloro‑2‑methyl substitution influences CNS distribution relative to more polar or donor‑bearing piperazine analogs [1].

Scaffold for Parallel Medicinal Chemistry Derivatization

The convergent synthesis, coupled with the commercial availability of the key building blocks (1‑(5‑chloro‑2‑methylphenyl)piperazine and 3‑(pyridin‑2‑yloxy)benzoic acid), makes this compound an efficient template for parallel amide‑coupling libraries. Procurement of gram‑scale quantities enables the rapid generation of 50–100 analogs via systematic variation of the acyl component, accelerating hit‑to‑lead timelines [1].

Negative Control for Subtype‑Selectivity Assays Involving Closely Related Piperazines

If data emerge showing that the 5‑chloro‑2‑methylphenyl substitution results in a unique off‑target profile (e.g., reduced affinity for 5‑HT2A versus D3 compared to the 2‑chlorophenyl analog), the compound could serve as a selectivity control in cell‑based panels. Its procurement is strategically warranted whenever a matched‑pair comparison with 1‑(2‑chlorophenyl)‑4‑[3‑(pyridin‑2‑yloxy)benzoyl]piperazine is needed to deconvolute substitution‑dependent selectivity patterns [1].

Quote Request

Request a Quote for 1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.